2-(2-Ethyloxan-4-yl)propan-1-ol
Description
2-(2-Ethyloxan-4-yl)propan-1-ol is a secondary alcohol featuring a tetrahydropyran (oxane) ring substituted with an ethyl group at the 2-position and a propan-1-ol moiety at the 4-position. This compound’s structure combines a cyclic ether (oxane) with a hydroxyl group, rendering it polar yet moderately lipophilic due to the ethyl substituent. The oxane ring may confer conformational rigidity, influencing its reactivity and interactions compared to linear ether-alcohol analogs .
Properties
IUPAC Name |
2-(2-ethyloxan-4-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-10-6-9(4-5-12-10)8(2)7-11/h8-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMYHCAOQQTZQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CCO1)C(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyloxan-4-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-ethyloxan-4-one with a suitable reducing agent to form the desired alcohol. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include steps such as the preparation of intermediates, purification, and final conversion to the target compound using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethyloxan-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl chlorides.
Scientific Research Applications
2-(2-Ethyloxan-4-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Ethyloxan-4-yl)propan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, where it acts as a substrate or inhibitor, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s closest analogs include:
(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
- Substituents: Indole core with methoxy and methoxymethyl groups, phenoxyethylamino side chain.
- This structural variance likely increases biological target affinity, as evidenced by its antiarrhythmic and α/β-adrenoceptor binding activities .
Impurity E(EP): (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol
- Substituents: Phenoxy group linked to a methoxyethyl chain and isopropylamino moiety.
- Key Differences: The aromatic phenoxy group and tertiary amine enhance solubility in polar solvents compared to the target compound’s aliphatic oxane ring. Such impurities are critical in pharmaceutical quality control, as their presence can alter drug stability .
2-Methyl-1,1-diphenyl-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-1-ol
- Substituents : Bulky diphenyl and oxazole groups.
Physicochemical Properties
Notes:
Pharmacological and Functional Insights
- Antiarrhythmic Activity: The indole derivative () demonstrates significant electrographic and antiarrhythmic effects, likely due to adrenoceptor modulation. The target compound’s lack of aromatic pharmacophores suggests weaker bioactivity unless modified .
- Chirality Effects : While enantiomer-specific data for the target compound are unavailable, studies on similar alcohols (e.g., ’s η/x parameters) highlight the importance of stereochemistry in crystallization and biological interactions. The (2R,S) configuration in analogs may optimize receptor binding .
- Pharmaceutical Relevance: Impurity profiling () underscores the need to control structural analogs during synthesis, as minor substituent changes (e.g., ethyl vs. methoxyethyl) alter pharmacokinetics .
Research Findings and Gaps
- Crystallography : The oxazole derivative () was structurally resolved using SHELX software, a standard for small-molecule refinement. Similar methods could elucidate the target compound’s conformation and packing .
- Synthetic Routes : Impurity E(EP)’s synthesis () implies nucleophilic substitution or coupling reactions as plausible pathways for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
